Home > Products > Screening Compounds P60041 > Pumosetrag hydrochloride
Pumosetrag hydrochloride - 194093-42-0

Pumosetrag hydrochloride

Catalog Number: EVT-281465
CAS Number: 194093-42-0
Molecular Formula: C15H18ClN3O2S
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pumosetrag HCl, also known as DDP-733 and MKC-733, is a 5-HT3 agonist potentially for the treatment of gastroesophageal reflux disease (GERD) and irritable bowel syndrome.
Overview

Pumosetrag hydrochloride is a novel compound classified as a selective partial agonist of the serotonin 5-HT3 receptor. It is primarily investigated for its potential therapeutic effects in gastrointestinal disorders, particularly gastroesophageal reflux disease and constipation-predominant irritable bowel syndrome. The compound is derived from thienopyridine and has shown promise in clinical trials for reducing acid reflux events and improving bowel motility in affected patients .

Source and Classification

Pumosetrag hydrochloride is synthesized as a hydrochloride salt, which enhances its solubility and stability. The empirical formula of pumosetrag hydrochloride is C15H17N3O2SHClC_{15}H_{17}N_{3}O_{2}S\cdot HCl with a molecular weight of 339.84 g/mol . It belongs to the class of serotonin receptor agonists, specifically targeting the type 3 serotonin receptors, which are implicated in various gastrointestinal functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of pumosetrag hydrochloride involves several steps typical for constructing complex organic molecules. While specific synthetic routes may vary, the general approach includes:

  1. Formation of Thienopyridine Derivative: The initial step often involves creating a thienopyridine backbone through cyclization reactions involving appropriate precursors.
  2. Functionalization: Subsequent steps typically involve introducing functional groups that enhance the compound's pharmacological properties, such as amine or hydroxyl groups.
  3. Salt Formation: The final step involves converting the base form into its hydrochloride salt to improve solubility.

The synthesis must be optimized for yield and purity, often employing techniques such as chromatography for purification and spectroscopic methods (NMR, IR) for characterization .

Chemical Reactions Analysis

Reactions and Technical Details

Pumosetrag hydrochloride can participate in various chemical reactions typical of organic compounds:

  1. Substitution Reactions: These reactions can modify functional groups on the thienopyridine ring, potentially altering its activity.
  2. Reduction/Oxidation: Depending on reaction conditions, pumosetrag may undergo oxidation to form more polar metabolites or reduction to enhance certain functional groups.
  3. Hydrolysis: Under specific conditions, hydrolysis could occur, affecting the stability of the compound.

The choice of reagents and conditions (temperature, solvent) significantly influences the reaction outcomes .

Mechanism of Action

Process and Data

Pumosetrag acts primarily as a partial agonist at the 5-HT3 receptor, which plays a crucial role in mediating gastrointestinal motility and sensation. The mechanism involves:

  1. Binding to 5-HT3 Receptor: Pumosetrag binds to the receptor, activating it but not to the full extent as a full agonist would.
  2. Modulation of Gastrointestinal Activity: This partial activation leads to reduced lower esophageal sphincter relaxations and improved motility in the gastrointestinal tract.

Clinical studies have shown that treatment with pumosetrag results in a significant reduction in acid reflux episodes without markedly altering lower esophageal sphincter pressure, indicating its selective action on gastrointestinal function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pumosetrag hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing bioavailability.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pumosetrag hydrochloride is primarily investigated for its therapeutic applications in:

  • Gastroesophageal Reflux Disease: Clinical trials have demonstrated its effectiveness in reducing acid reflux events among patients .
  • Irritable Bowel Syndrome: It has shown potential in improving bowel motility in patients with constipation-predominant symptoms .
  • Research Tool: As a selective serotonin receptor modulator, it serves as a valuable tool for studying gastrointestinal physiology and pharmacology.
Pharmacological Mechanisms and Receptor Interactions

5-HT3 Receptor Partial Agonism and Signaling Pathways

Pumosetrag hydrochloride (MKC-733, DDP-733) is a selective partial agonist of serotonin 5-HT₃ receptors, distinguished by its oral bioavailability and targeted gastrointestinal (GI) applications. Unlike full agonists (e.g., serotonin), pumosetrag binds to 5-HT₃ receptors with moderate intrinsic activity, resulting in submaximal ion channel opening and reduced cation influx (Na⁺, Ca²⁺). This partial activation attenuates neuronal depolarization in enteric neurons, thereby limiting excessive neurotransmitter release (e.g., substance P, acetylcholine) that drives gut hypersensitivity and dysmotility. The downstream signaling involves G-protein modulation and phospholipase C (PLC)-dependent pathways, which regulate intracellular calcium flux and smooth muscle contractility [1] [6].

A pivotal double-blind, placebo-controlled study demonstrated pumosetrag’s clinical relevance: After 7 days of treatment (0.2–0.8 mg doses), GERD patients exhibited a dose-dependent reduction in acid reflux events (placebo: 13.3 ± 1.1 events; 0.5 mg: 9.5 ± 1.1 events; p < 0.05) and esophageal acid exposure time (placebo: 16%; 0.8 mg: 10%; p < 0.05). Notably, this effect occurred without altering lower esophageal sphincter pressure (LESP), confirming its action via neural pathways rather than direct muscle contraction [3].

Table 1: Pumosetrag's Impact on Acid Reflux Parameters in GERD Patients

Dose (mg)Acid Reflux Events (Mean ± SE)Reduction vs. Placebo% Time pH <4
Placebo13.3 ± 1.116%
0.210.8 ± 1.119%14%
0.59.5 ± 1.129%10%*
0.89.9 ± 1.126%10%*

*p* < 0.05 vs. placebo [3]

Species-Specific Receptor Activation Patterns

Pumosetrag exhibits marked species-dependent pharmacological profiles due to variations in 5-HT₃ receptor subtypes. In guinea pig intestinal tissues, it acts as a high-efficacy agonist, surpassing serotonin in potency and efficacy. Conversely, in rat models, pumosetrag demonstrates region-specific partial agonism: comparable efficacy to serotonin in the proximal colon but reduced activity in the jejunum, ileum, and distal colon. Strikingly, it shows negligible activity in mouse intestinal tissues. These differences are attributed to structural divergence in 5-HT₃ receptor subunits across species, affecting ligand-binding affinity and downstream signaling. Antagonism by ondansetron (a 5-HT₃ blocker) confirms receptor specificity in all responsive models [1] [5] [8].

Table 2: Species-Specific Responses to Pumosetrag

SpeciesTissue RegionEfficacy vs. 5-HTPotency vs. 5-HTReceptor Confirmation
RatProximal colonSimilarSimilarOndansetron-sensitive
RatJejunum/IleumLowerLowerOndansetron-sensitive
Guinea pigAll intestinal regionsHigherHigherOndansetron-sensitive
MouseAll regionsNegligibleNegligibleNot applicable

[1] [8]

Modulation of Gastrointestinal Motility Pathways

Pumosetrag enhances GI motility through dual mechanisms:

  • Interstitial Cells of Cajal (ICC) Modulation: Like prokinetic herbal agents (e.g., Zuojin Pill), pumosetrag depolarizes ICC pacemaker cells, altering slow-wave frequency and amplitude. This occurs via 5-HT₄ and muscarinic M₃ receptor activation, triggering G-protein-mediated calcium release from intracellular stores. Subsequent PLC/inositol triphosphate (IP₃) signaling and mitogen-activated protein kinase (MAPK) activation propagate depolarization waves, coordinating peristalsis [4] [10].
  • Neural Circuit Integration: Pumosetrag delays gastric emptying by relaxing the proximal stomach and stimulating antroduodenal migrating motor complexes (MMCs). Concurrently, it accelerates small intestinal transit via vagal afferent modulation, evidenced by increased fasting MMC activity and charcoal propulsion in rodent models [1] [6].

These effects normalize dysregulated motility in gastroparesis models, where ICC loss disrupts slow-wave propagation. Pumosetrag’s ability to stimulate acetylcholine synthesis enzymes (e.g., choline acetyltransferase) further enhances neuromuscular signaling, making it relevant for conditions like diabetic gastroparesis [4] [10].

Table 3: Key Pathways in Pumosetrag-Mediated Motility Regulation

Target PathwayBiological EffectExperimental Evidence
ICC depolarizationIncreased slow-wave propagationBlocked by G-protein inhibitor GDP-β-S [4]
Calcium-dependent signalingEnhanced smooth muscle contractionInhibited by thapsigargin/xestospongin C [4]
Cholinergic neurotransmissionElevated acetylcholine synthesisIncreased motilin/substance P in serum [10]

Properties

CAS Number

194093-42-0

Product Name

Pumosetrag hydrochloride

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1

InChI Key

XGVADZZDFADEOO-YDALLXLXSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.